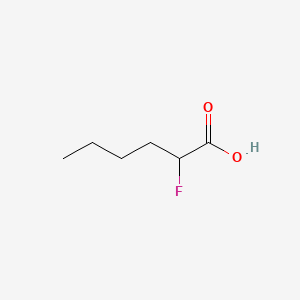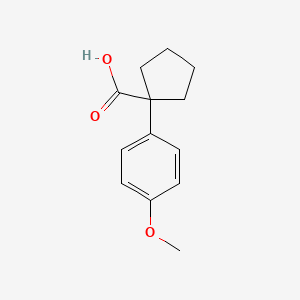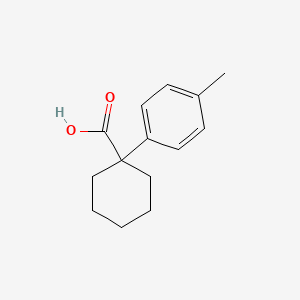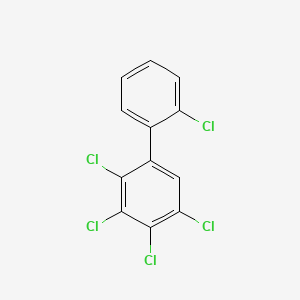
2,2',3,4,5-Pentachlorobiphenyl
Overview
Description
2,2’,3,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro- .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,5-Pentachlorobiphenyl is C12H5Cl5, and its molecular weight is 326.433 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
One study suggests that PCB118 can induce thyroid cell dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells. The study found that higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various chlorinated biphenyls, including 2,2',3,4,5-pentachlorobiphenyl, have been explored. A study by Bergman and Wachtmeister (1977) detailed the preparation of 14C-labelled biphenyls and pentachlorobiphenyls, establishing the structures of these compounds through comparative analysis (Bergman & Wachtmeister, 1977).
Environmental Degradation and Remediation
- The degradation of this compound in environmental settings has been a significant focus. He et al. (2009) investigated the reductive dechlorination and biodegradation of this compound using a combination of palladium-coated iron and aerobic bacteria, suggesting potential methods for remediation of PCB-contaminated soil (He et al., 2009).
Plant Metabolism Studies
- In studies involving plant metabolism, Moza et al. (1976) found that this compound is more persistent than other chlorobiphenyls in the marsh plant Veronica Beccabunga, highlighting its environmental persistence and potential bioaccumulation risks (Moza et al., 1976).
Chemical and Biological Interactions
- The interaction of pentachlorobiphenyls with biological systems has been studied, such as the induction of aberrant mitosis in hamster cells by this compound. Jensen et al. (2000) found a specific disturbance in cell mitosis related to this compound, indicating its potential biological impacts (Jensen et al., 2000).
Tissue Localization and Persistence
- Brandt et al. (1981) investigated the persistence of various pentachlorobiphenyls in lung parenchyma, revealing that certain structural configurations of chlorobiphenyls have a specific affinity for lung tissue. This study emphasized the importance of in vivo metabolism in understanding the activity of such compounds (Brandt et al., 1981).
Mechanism of Action
Target of Action
The primary targets of 2,2’,3,4,5-Pentachlorobiphenyl are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cellular processes such as cell viability, apoptosis, and thyroid function .
Mode of Action
2,2’,3,4,5-Pentachlorobiphenyl interacts with its targets in a complex manner. It has been observed that higher concentrations of this compound can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that 2,2’,3,4,5-Pentachlorobiphenyl induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Biochemical Pathways
The affected pathway is the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. The compound’s interaction with this pathway leads to an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . This results in thyroid cell dysfunction .
Pharmacokinetics
They are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain .
Result of Action
The molecular and cellular effects of 2,2’,3,4,5-Pentachlorobiphenyl’s action include a decrease in cell viability and an induction of apoptosis . At the molecular level, there is an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . These changes lead to thyroid cell dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5-Pentachlorobiphenyl. For instance, PCBs are bioaccumulated in the aquatic and terrestrial food chains and biomagnified in humans via food due to their lipophilicity . Therefore, the concentration of the compound in the environment and its bioavailability can significantly impact its action and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,2’,3,4,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The interaction with the estrogen receptor can lead to alterations in gene expression, affecting various cellular processes.
Cellular Effects
The effects of 2,2’,3,4,5-Pentachlorobiphenyl on cells are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by upregulating antioxidant genes such as Cu/Zn-superoxide dismutase, Mn-superoxide dismutase, and glutathione peroxidase . These changes can lead to increased brain cell death and reduced brain sizes in developing zebrafish larvae . Additionally, 2,2’,3,4,5-Pentachlorobiphenyl can interfere with thyroid function by affecting the expression of the sodium/iodide symporter and other thyroid-related genes .
Molecular Mechanism
At the molecular level, 2,2’,3,4,5-Pentachlorobiphenyl exerts its effects through various mechanisms. It can bind to the estrogen receptor, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes involved in cellular metabolism. For example, it has been shown to affect the Akt/Forkhead box protein O3a/sodium/iodide symporter signaling pathway, leading to thyroid dysfunction . The compound can also induce oxidative stress by upregulating antioxidant genes, which can result in cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,5-Pentachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to long-term effects on cellular function. Chronic exposure to 2,2’,3,4,5-Pentachlorobiphenyl has been shown to cause implantation failures and abnormal endometrial morphology in mice . These long-term effects are likely due to the compound’s persistence in the environment and its ability to bioaccumulate in tissues.
Dosage Effects in Animal Models
The effects of 2,2’,3,4,5-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can cause subtle changes in gene expression and cellular metabolism. At higher doses, it can lead to more severe effects, such as increased brain cell death and reduced brain sizes in developing zebrafish larvae . In mice, chronic exposure to high doses of 2,2’,3,4,5-Pentachlorobiphenyl can result in implantation failures and abnormal endometrial morphology .
Metabolic Pathways
2,2’,3,4,5-Pentachlorobiphenyl is involved in various metabolic pathways. It can be metabolized into hydroxylated metabolites by cytochrome P450 enzymes . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can be metabolized into 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl in whole poplar plants .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, cytochrome P450 enzymes can oxidize the compound to hydroxylated metabolites, which can then be transported to different cellular compartments . The compound’s lipophilic nature allows it to accumulate in adipose tissue, serum, and milk in mammals .
Subcellular Localization
The subcellular localization of 2,2’,3,4,5-Pentachlorobiphenyl can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the liver, where it affects the cytochrome P450/soluble epoxide hydrolase pathway, leading to changes in the levels of oxygenated metabolites of polyunsaturated fatty acids .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURIRUDHVDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074179 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55312-69-1 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


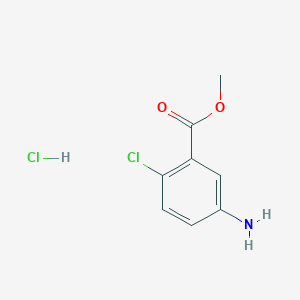
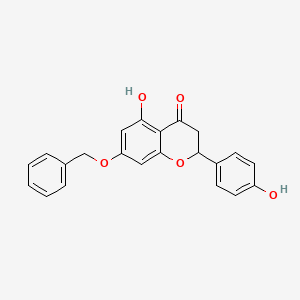
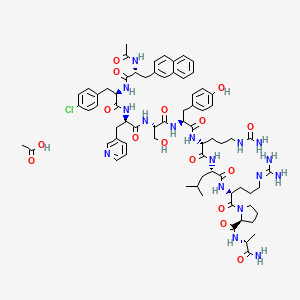
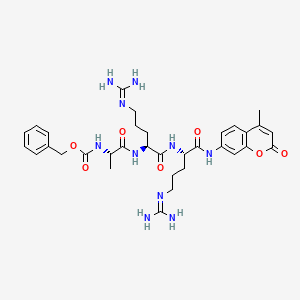
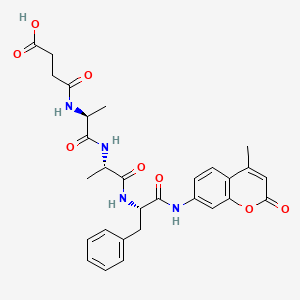
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
